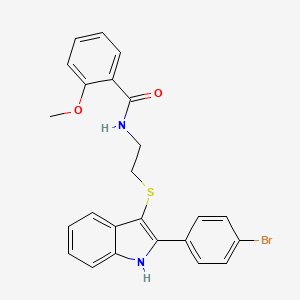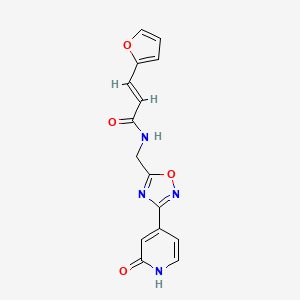![molecular formula C18H23NO3 B2948642 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone CAS No. 1705495-81-3](/img/structure/B2948642.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of a natural product called mitragynine, which is found in the leaves of the Mitragyna speciosa tree. The synthesis of this compound is complex, but it has been successfully achieved through various methods.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone involves the synthesis of the bicyclic ring system followed by the addition of the (3,4-diethoxyphenyl)methanone group.
Starting Materials
Cyclohexanone, Ethyl acetoacetate, Ammonium acetate, Benzaldehyde, Ethyl 3,4-diethoxybenzoate, Sodium borohydride, Acetic acid, Hydrochloric acid, Sodium hydroxide, Methanol, Diethyl ether, Chloroform
Reaction
Step 1: Synthesis of the bicyclic ring system, a. Mix cyclohexanone, ethyl acetoacetate, and ammonium acetate in acetic acid and heat to reflux for several hours to form the bicyclic ring system., b. Cool the mixture and filter the solid product., Step 2: Reduction of the bicyclic ring system, a. Dissolve the bicyclic ring system in methanol and add sodium borohydride., b. Stir the mixture at room temperature for several hours to reduce the bicyclic ring system., c. Add hydrochloric acid to the mixture to quench the reaction., d. Extract the product with chloroform and dry over sodium sulfate., Step 3: Addition of the (3,4-diethoxyphenyl)methanone group, a. Dissolve the reduced bicyclic ring system in diethyl ether and add benzaldehyde and sodium hydroxide., b. Stir the mixture at room temperature for several hours to form the (3,4-diethoxyphenyl)methanone group., c. Filter the mixture and wash the solid product with diethyl ether., d. Combine the solid product with the bicyclic ring system product and recrystallize from a suitable solvent to obtain the final product.
Mécanisme D'action
The mechanism of action of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone is not fully understood. However, it is believed to work by interacting with the mu-opioid receptors in the brain, which are responsible for mediating pain relief and producing feelings of euphoria. This compound has been found to have a higher affinity for these receptors than morphine, which makes it a promising candidate for the treatment of opioid addiction and withdrawal symptoms.
Effets Biochimiques Et Physiologiques
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone has been found to have several biochemical and physiological effects. It has been shown to produce analgesia, reduce inflammation, and inhibit tumor growth in animal studies. It has also been found to produce mild sedative effects and to reduce anxiety and depression-like behaviors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone for lab experiments is its high potency and selectivity for mu-opioid receptors. This makes it a valuable tool for studying the mechanisms of opioid addiction and withdrawal. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for research purposes.
Orientations Futures
There are several future directions for the study of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone. One potential area of research is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of research is the investigation of its potential use as a treatment for opioid addiction and withdrawal symptoms. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to have analgesic, anti-inflammatory, and antitumor properties. It has also been studied for its potential use as a treatment for opioid addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-(3,4-diethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-21-16-11-8-13(12-17(16)22-4-2)18(20)19-14-6-5-7-15(19)10-9-14/h5-6,8,11-12,14-15H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGNQSCLGFRKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C3CCC2C=CC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2948561.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2948562.png)
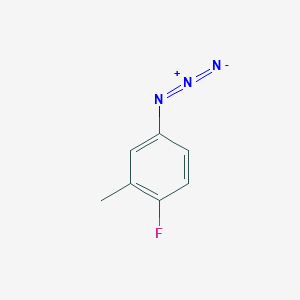
![3-[(3,4-Dichlorobenzyl)sulfanyl]-1-(3-methylphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2948566.png)
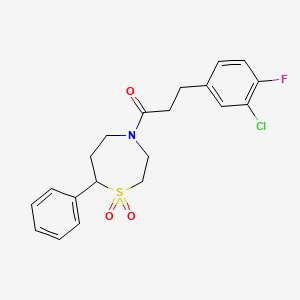
![2-Ethyl-7-(4-ethylpiperazin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2948570.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2948571.png)
![2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2948572.png)
![3-Isopropylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2948573.png)
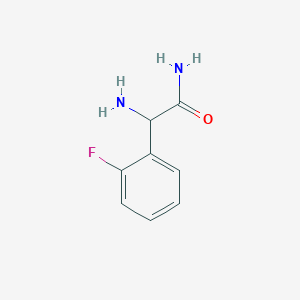
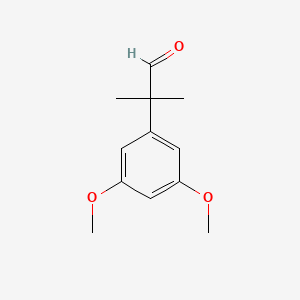
![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2948580.png)
